molecular formula C7H4BrFO2 B1273059 5-Bromo-3-fluoro-2-hydroxybenzaldehyde CAS No. 251300-28-4

5-Bromo-3-fluoro-2-hydroxybenzaldehyde

Cat. No.: B1273059
CAS No.: 251300-28-4
M. Wt: 219.01 g/mol
InChI Key: YYCQXIWKIRQWHN-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H4BrFO2 and its molecular weight is 219.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Analysis and Separation Techniques

5-Bromo-3-fluoro-2-hydroxybenzaldehyde, a variant of bromo-hydroxybenzaldehyde, has been studied for its utility in chemical analysis. A method for the determination of similar compounds, like 3-bromo-4-hydroxybenzaldehyde, by gas chromatography has been developed, providing a fast, accurate, and precise means of analysis with a high recovery rate (Shi Jie, 2000).

Environmental and Material Sciences

In environmental science, these compounds are utilized in the preconcentration of trace elements. A study demonstrated the use of a Schiff base ionophore, derived from a similar compound (5-bromo-2-hydroxybenzaldehyde), for enriching trace amounts of copper(II) ions in water samples. This method involves using modified octadecyl silica disks for extraction, showcasing an innovative approach to trace element analysis (S. Fathi & M. Yaftian, 2009).

Surface Science and Material Modification

In the field of surface science, 5-bromo-2-hydroxybenzaldehyde has been used to study reactions with monomolecular layers of silanes immobilized on aluminum oxide surfaces. This research aids in understanding the surface chemistry relevant to material sciences and nanotechnology (P. V. Velzen, 1984).

Synthetic Chemistry

This compound and its derivatives find significant use in synthetic chemistry. For example, a study detailed the synthesis of 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde, exploring various reaction conditions and confirming structures through 1H-NMR characterization. This showcases its role in creating complex organic compounds (Du Longchao, 2013).

Biochemical Applications

In biochemical research, compounds like 5-bromo-2-hydroxybenzaldehyde have been used in the synthesis of thiosemicarbazone compounds, which have shown potential in DNA interaction studies and antiproliferative activity against cancer cell lines. This underlines its potential in drug discovery and molecular biology (M. A. Hussein & T. S. Guan, 2015).

Safety and Hazards

When handling 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

The compound has potential applications in the synthesis of Schiff base, a sub-class of imine (ketimines or aldimines) . It can also be used in the formation of Dy–HOFs .

Properties

IUPAC Name

5-bromo-3-fluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCQXIWKIRQWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381361
Record name 5-bromo-3-fluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251300-28-4
Record name 5-bromo-3-fluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-fluoro-2-hydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

596 mg of 3-fluoro-2-hydroxybenzaldehyde was dissolved in 5 ml of acetonitrile, and 770 mg of N-bromosuccinimide was added. The solution was stirred for 15 minutes at room temperature. The reaction mixture was diluted with ethyl acetate, and washed with water and saturated brine and dried over anhydrous magnesium sulfate. The solution was filtered and the solvent was evaporated, to give 928 mg of 5-bromo-3-fluoro-2-hydroxybenzaldehyde.
Quantity
596 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
770 mg
Type
reactant
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

This material was prepared as reported in J. Molecular Catalysis A, 2007, 30-33. Commercial 3-fluoro-2-hydroxybenzaldehyde (0.280 g, 2 mmol) was dissolved in MeCN (10 mL, 191 mmol) and ammonium acetate (0.015 g, 0.200 mmol) and NBS (0.392 g, 2.200 mmol) were added at rt. The mixture was stirred at rt for 1 h. The reaction mixture was then concentrated and the crude compound was dissolved in a small amount of dichloromethane and charged to a 12 g silica gel cartridge which was eluted with a 25 min gradient of from 0% to 30% ethyl acetate in hexanes at 30 mL/min. Fractions containing product were pooled and concentrated in vacuo to give 5-bromo-3-fluoro-2-hydroxybenzaldehyde (0.43 g, 1.963 mmol, 98% yield). 1H NMR (400 MHz, chloroform-d) δ ppm 10.89 (s, 1H) 9.87 (s, 1H) 7.39-7.65 (m, 2H).
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
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reactant
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Quantity
0.015 g
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reactant
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Name
Quantity
0.392 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-2-fluorophenol (100 g, 0.52 mol) in trifluoroacetic acid (TFA) (400 mL) , hexamethylenetetramine (HMT) (146.8 g, 1.05 mol) was added under a nitrogen atmosphere in three portions over 20 minutes, the mixture was stirred at room temperature for 20 minutes, and then at 90° C. for 13 hours, and then cooled to room temperature. Water (600 mL) and a 50% aqueous solution of sulfuric acid (300 ML) were sequentially added thereto at room temperature, and the mixture was stirred at room temperature for two hours. The resultant mixture was extracted three times with ethyl acetate (1 L), the organic layer was washed four times with 1 N aqueous solution of hydrochloric acid (1 L), twice with saturated saline, and dried over anhydrous magnesium sulfate. The solvent was distilled off from the organic layer under reduced pressure and the residue was azeotroped twice with toluene. Ethanol (20 mL) was added to the residue, and the solid obtained after filtration of the suspended solution was washed twice with ethanol (10 mL) to give 49.6 g of the title compound (yield: 43%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
146.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
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0 (± 1) mol
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reactant
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Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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